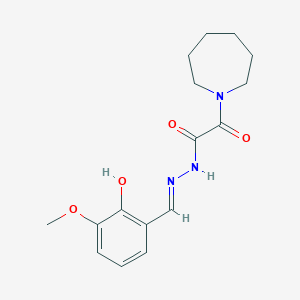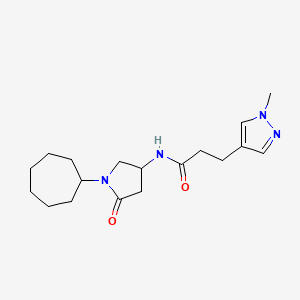![molecular formula C21H26N2O2 B6123684 N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)
N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is mainly expressed in the mesolimbic system of the brain. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide involves its selective antagonism of the dopamine D3 receptor. By blocking the activity of this receptor, the compound is thought to reduce the rewarding effects of drugs of abuse, such as cocaine, and to alleviate the symptoms of schizophrenia and Parkinson's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly related to its action on the dopamine D3 receptor. By blocking this receptor, the compound is thought to reduce the release of dopamine in the mesolimbic system, which is associated with the reward and motivation pathways in the brain. This reduction in dopamine release is thought to underlie the compound's potential therapeutic effects in addiction, schizophrenia, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, which allows for precise and targeted manipulation of this receptor. However, the compound's potency and selectivity may also pose a limitation, as it may require higher concentrations to achieve the desired effects, which may increase the risk of off-target effects.
Zukünftige Richtungen
For research on N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide include further investigation of its potential therapeutic applications in addiction, schizophrenia, and Parkinson's disease. Additionally, research on the compound's pharmacokinetics and pharmacodynamics, as well as its effects on other neurotransmitter systems, may help to better understand its mechanism of action and potential therapeutic benefits. Finally, the development of novel analogs and derivatives of the compound may help to improve its potency, selectivity, and therapeutic efficacy.
Synthesemethoden
The synthesis of N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide involves several steps, including the reaction of 4-methylbenzaldehyde with propylmagnesium bromide to form 1-(4-methylphenyl)propan-1-ol. The alcohol is then treated with thionyl chloride to form the corresponding chloride, which is then reacted with 4-morpholinecarboxamide to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. The compound has been investigated as a potential treatment for addiction, particularly cocaine addiction, as well as for schizophrenia and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[1-(4-methylphenyl)propyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-20(17-6-4-16(2)5-7-17)22-21(24)18-8-10-19(11-9-18)23-12-14-25-15-13-23/h4-11,20H,3,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUQTHVLLRBJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6123629.png)

![N-(3-furylmethyl)-5-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6123638.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)
![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)
![1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B6123667.png)

![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
![2-(ethylthio)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6123681.png)
![4-{5-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6123691.png)

![5-allyl-6-methyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6123713.png)